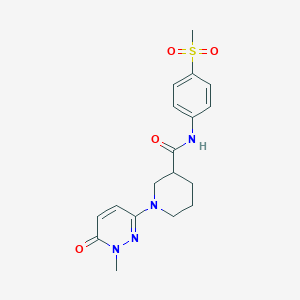![molecular formula C15H15NO4 B3014157 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol CAS No. 1081122-65-7](/img/structure/B3014157.png)
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, the Schiff base 3-{(E)-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol was synthesized by condensation of 2,3-dihydroxybenzaldehyde and 2-aminophenol in water at room temperature . Similarly, another compound was prepared by condensing 4-aminoantipyrine and 4-methoxy-2-hydroxybenzaldehyde in methanol . These methods suggest that the synthesis of the compound might also involve a condensation step, possibly with a methoxyphenyl derivative and a hydroxybenzene derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide crystallizes in a triclinic system, and its molecular geometry was confirmed by DFT calculations . The dihedral angles between the rings and the orientation of substituents can significantly affect the molecular properties, as seen in the second monoclinic polymorph of a pyrazolone derivative .
Chemical Reactions Analysis
The reactivity of methoxyphenyl-containing compounds can be influenced by the presence of catalysts. For instance, the oxidation of 1-methoxy-4-(1-methylethyl)benzene was catalyzed by N-hydroxyphthalimide (NHPI) and transition metal salts, leading to different products depending on the reaction conditions . This indicates that the compound may also undergo oxidation reactions, potentially influenced by similar catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structure and experimental data. The electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, were calculated for a related compound using DFT . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule . Additionally, the antioxidant properties of compounds can be determined using assays like the DPPH free radical scavenging test .
科学的研究の応用
Catalytic Processes
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is involved in catalytic processes. For example, its interaction with transition metals in a Schiff base yielded compounds via an unusual catalytic process involving OH and NH exchange (Ramadan & Al-Nasr, 2012).
Anticancer and Antioxidant Studies
This compound has been studied for its potential in anticancer and antioxidant applications. Ru(III) complexes of this compound showed significant in vitro anticancer activity against various cancer cell lines and exhibited notable antioxidant activity (Ejidike & Ajibade, 2016).
Synthetic Applications
It has been used in the synthesis of various organic compounds. One study demonstrates its application in the conversion of alcohols to thiols, indicating its role in facilitating complex chemical transformations (Nishio, 1993).
Complex Formation with Metal Ions
The compound's interactions with metal ions have been explored. A study focused on its complexes with divalent metal ions, investigating the nature and type of complexes formed, which is crucial in understanding its potential applications in various fields (Atabey et al., 2012).
Cytotoxic Activity
Synthesis and study of its derivatives have shown potential cytotoxic activity against human cancer cell lines. This suggests its relevance in developing novel pharmaceutical compounds (Ejidike & Ajibade, 2016).
作用機序
Target of Action
Based on its structure, it is a derivative of benzene and may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
The compound, being an oxime derivative, can potentially undergo reactions with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen in the compound acts as a nucleophile, reacting with the partially positive carbon in these reactions .
Biochemical Pathways
Given its structure, it may be involved in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The formation of oximes or hydrazones could potentially alter the function of target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the formation of oximes is an acid-catalyzed reaction .
特性
IUPAC Name |
4-[(Z)-N-hydroxy-C-[(2-methoxyphenyl)methyl]carbonimidoyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15-5-3-2-4-10(15)8-13(16-19)12-7-6-11(17)9-14(12)18/h2-7,9,17-19H,8H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOIDMGLKRJTAK-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)
![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)
![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)


![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)


